Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-
Description
Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl- (CAS: Not explicitly provided; synonyms: FMOC-DIPROPYLGLYCINE, FMOC-4-AMINOHEPTANE-4-CARBOXYLIC ACID) is a synthetic amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a 2-propyl substituent on the alpha carbon. This compound is structurally characterized by:
- Fmoc group: A bulky aromatic protecting group that enhances solubility in organic solvents and facilitates peptide synthesis via standard solid-phase protocols .
- 2-Propyl substituent: Two propyl chains branching from the alpha carbon, conferring significant hydrophobicity (LogP: 6.02) .
- Norvaline backbone: A non-proteinogenic amino acid with a side chain shorter than valine, modified here for specialized applications in medicinal chemistry and peptide engineering.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | ~401–599 g/mol* |
| LogP (Partition Coefficient) | 6.02 |
| Solubility | Likely low in water due to high LogP; soluble in DMF, DCM, or THF . |
Properties
IUPAC Name |
2-(dipropylamino)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-13-24(14-4-2)21(22(25)26)23(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,3-4,13-15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPQPTKGVPEEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703094 | |
| Record name | 9-{[(3-Oxidanylidene-N,N-dipropylseryl)oxy]methyl}-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-47-7 | |
| Record name | 9-{[(3-Oxidanylidene-N,N-dipropylseryl)oxy]methyl}-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Norvaline, specifically in the form of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-, has garnered interest in the scientific community due to its potential biological activities. This article explores its effects, mechanisms of action, and therapeutic implications based on a review of recent literature.
Overview of Norvaline
Norvaline is a non-proteinogenic amino acid that can influence various biological processes. The modification with a fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for pharmaceutical applications. The compound is often studied for its anti-inflammatory properties and its role in cellular metabolism.
1. Anti-inflammatory Properties
Research indicates that compounds within the N-(fluorenyl-9-methoxycarbonyl) amino acid series exhibit significant anti-inflammatory activity. For instance, studies have shown that these compounds can inhibit T-lymphocyte activation and reduce leukocyte infiltration in inflammatory models such as oxazolone dermatitis and adjuvant arthritis in animal models .
2. Neuroprotective Effects
In vivo studies suggest that L-norvaline may provide neuroprotective benefits. In a mouse model of Alzheimer’s disease, L-norvaline treatment exhibited protective effects against neurodegeneration . This neuroprotection may be linked to its modulation of glutamate levels in the brain, which is crucial for maintaining neuronal health.
3. Cytotoxicity and Dosage Considerations
While some studies report cytotoxic effects at high concentrations (>125 µM), it is essential to contextualize these findings. The cytotoxicity observed in vitro does not necessarily translate to in vivo toxicity due to differences in metabolism and bioavailability . For example, concentrations used by athletes (200-300 mg/day) are significantly lower than those tested in laboratory settings.
The biological activities of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl- are thought to involve several mechanisms:
- Glutamate Modulation : Norvaline influences glutamate homeostasis, potentially leading to increased glutamate production, which can be cytotoxic at high levels.
- Cellular Signaling : The compound may interact with signaling pathways involved in inflammation and cell survival, particularly through its effects on T lymphocytes and macrophages .
Case Studies
Several case studies illustrate the diverse applications of norvaline derivatives:
- Inflammatory Disease Models : In a study focusing on rheumatoid arthritis, the administration of Fmoc-norvaline showed a marked reduction in joint inflammation and pain scores compared to control groups.
- Neurodegenerative Disease Research : A recent investigation into Alzheimer's treatment revealed that norvaline could mitigate cognitive decline when administered alongside standard therapies.
Scientific Research Applications
Peptide Synthesis
Norvaline's role as an Fmoc-protected amino acid makes it essential in the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This application is crucial in:
- Drug Development : Peptides synthesized using norvaline can serve as potential therapeutic agents targeting various diseases.
- Vaccine Development : Peptides incorporating norvaline may enhance immune responses when used as immunogens or adjuvants.
Biochemical Pathways and Therapeutic Potential
Norvaline is recognized for its influence on several biochemical pathways, particularly its inhibitory action on arginase. This property has implications in:
- Cardiovascular Health : By inhibiting arginase, norvaline may enhance nitric oxide production, which is vital for vascular health and function.
- Cancer Research : Its ability to modulate metabolic pathways could be leveraged in developing cancer therapies that target tumor metabolism.
Structural Comparisons and Unique Features
Norvaline's structure shares similarities with other branched-chain amino acids (BCAAs), such as valine and leucine, but it possesses unique features that differentiate its biological activity:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Valine | Isomer | Essential for protein synthesis |
| Leucine | Structural analog | Involved in muscle repair |
| Isoleucine | Structural analog | Important for hemoglobin production |
| 2-Aminovaleric Acid | Precursor | Involved in metabolic pathways |
Norvaline's specific inhibitory action on arginase distinguishes it from other BCAAs, making it a valuable compound in metabolic research.
Case Studies and Research Findings
Several studies have highlighted the applications of norvaline in various fields:
- Study on Cardiovascular Effects : Research demonstrated that norvaline supplementation improved endothelial function by increasing nitric oxide availability, suggesting its potential as a therapeutic agent for cardiovascular diseases.
- Cancer Metabolism Research : A study indicated that norvaline could inhibit cancer cell growth by altering metabolic pathways associated with arginine metabolism, showcasing its potential as an anti-cancer agent .
- Peptide Synthesis Innovations : Researchers have successfully synthesized novel peptides using norvaline, demonstrating its utility in creating bioactive compounds with enhanced stability and efficacy .
Comparison with Similar Compounds
Structural Analogues
a) N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine derivatives ()
- Key Differences :
- Synthesis : Both use Fmoc protection, but dipropylglycine requires alkylation of glycine, while threonine derivatives involve phosphorylation .
b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid ()
- Key Differences: Substituent: Aromatic o-tolyl group vs. aliphatic 2-propyl chains. alkyl hydrophobicity.
- Applications : The o-tolyl derivative may target aromatic interactions in drug-receptor binding, whereas dipropylglycine prioritizes lipid bilayer penetration .
c) N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine ()
- Key Differences :
Physicochemical and Pharmacological Properties
*Estimated due to incomplete data in evidence.
Preparation Methods
Reaction Mechanism
-
Deprotonation : L-norvaline’s α-amino group (pKa ~9.8) is deprotonated by sodium carbonate (Na₂CO₃) in a water-dioxane biphasic system, forming a reactive amine nucleophile.
-
Acylation : Fmoc-Cl reacts with the deprotonated amine via nucleophilic attack, releasing HCl and forming the Fmoc-protected intermediate.
-
Workup : Acidification with concentrated HCl protonates the carboxylate, precipitating the product for isolation.
Detailed Synthetic Procedure
Standard Laboratory-Scale Synthesis
Reagents :
-
L-Norvaline (5 mmol)
-
Fmoc-Cl (5 mmol, 1.0 equiv)
-
Sodium carbonate (12.5 mmol, 2.5 equiv)
-
1,4-Dioxane (7.5 mL)
-
Water (10 mL)
-
Concentrated HCl (for acidification)
Procedure :
-
Dissolve L-norvaline in 10% aqueous Na₂CO₃ (12.5 mmol in 10 mL H₂O).
-
Add 1,4-dioxane (7.5 mL) and cool the mixture to 0–5°C in an ice bath.
-
Slowly add Fmoc-Cl (5 mmol) dropwise with vigorous stirring.
-
Stir at room temperature for 5 hours.
-
Extract the aqueous layer with diethyl ether to remove hydrophobic byproducts.
-
Acidify the aqueous phase to pH 2–3 using concentrated HCl, inducing precipitation.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Yield : While explicit yield data are absent in cited sources, analogous Fmoc-protection reactions typically achieve 70–85% yields under optimized conditions.
Table 1: Critical Parameters for Fmoc Protection of L-Norvaline
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Temperature | 0–25°C | Higher temps → Fmoc-Cl hydrolysis |
| Base Equivalents | 2.5 equiv Na₂CO₃ | Insufficient base → incomplete rxn |
| Solvent Ratio | 1:1 (H₂O:dioxane) | Poor solubility → slower kinetics |
| Fmoc-Cl Addition | Slow, dropwise | Rapid addition → side reactions |
Key Observations :
-
Solvent Choice : Biphasic systems (water/dioxane) enhance reagent solubility while minimizing Fmoc-Cl hydrolysis.
-
Stoichiometry : A 1:1 molar ratio of Fmoc-Cl to L-norvaline suffices for complete conversion, avoiding excess reagent.
-
Side Reactions : Over-acidification during workup may protonate the Fmoc group, reducing yield. Maintaining pH ≥2 is critical.
Industrial-Scale Production
Industrial synthesis scales the laboratory protocol using automated reactors and continuous extraction systems. Key modifications include:
-
Process Intensification : High-shear mixing improves mass transfer in biphasic systems.
-
In-Line Monitoring : pH and FTIR sensors ensure real-time reaction control, minimizing byproduct formation.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Table 2: Comparison of Lab vs. Industrial Synthesis
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Equipment | Batch reactor | Continuous flow reactor |
| Cycle Time | 6–8 hours | 2–3 hours |
| Purity | 90–95% | 98–99% |
| Throughput | 10–50 g/batch | 1–5 kg/hour |
Analytical Characterization
Post-synthesis analysis confirms structural integrity and purity:
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/ACN, 1 mL/min).
-
MS (ESI+) : m/z 340.2 [M+H]⁺, matching theoretical M = 339.39 g/mol.
-
¹H NMR (DMSO-d₆): δ 7.89 (d, Fmoc aromatic), 4.21 (m, CH₂Fmoc), 3.98 (q, α-CH).
Challenges and Mitigation Strategies
-
Fmoc-Cl Hydrolysis :
-
Racemization :
Emerging Methodologies
While the classical method remains dominant, novel approaches are under investigation:
Q & A
Q. What is the synthetic pathway for Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-, and how can purity be optimized?
Methodological Answer: The synthesis involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to norvaline, followed by alkylation to attach the 2-propyl moiety. Critical steps include:
- Fmoc Protection : React norvaline with Fmoc-Cl (chloride) in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dioxane) .
- Propylation : Use alkyl halides (e.g., 2-propyl bromide) under nucleophilic substitution conditions, often with KI as a catalyst .
- Purification : Employ reverse-phase HPLC or silica gel chromatography with gradients of acetonitrile/water for polar impurities .
- Purity Validation : Confirm via LC-MS (≥95% purity) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .
Q. Which analytical techniques are essential for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry. Use SHELX for refinement (e.g., SHELXL for small-molecule structures) . For disordered solvent molecules (e.g., propan-2-ol solvates), apply restraints during refinement .
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) detects Fmoc aromatic protons (δ 7.3–7.8 ppm) and propyl CH₃ groups (δ 0.8–1.2 ppm). ¹³C NMR confirms carbonyl (Fmoc: ~155 ppm; acid: ~172 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) validates molecular weight (e.g., [M+H]⁺ at m/z 394.3 for C₂₁H₂₃NO₅) .
Advanced Research Questions
Q. How does the 2-propyl substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer: The 2-propyl group introduces steric hindrance, which can reduce coupling efficiency by ~15–20% compared to unsubstituted norvaline. Mitigation strategies include:
Q. How can crystallographic disorder in solvated forms be resolved?
Methodological Answer: Disordered solvent molecules (e.g., propan-2-ol in ) require:
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Multi-Technique Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For example, ²J coupling constants in ¹H NMR can validate rotamer populations .
- Dynamic NMR Studies : Resolve conformational flexibility at high temperatures (e.g., 80°C in DMF-d₇) .
- DFT Calculations : Optimize molecular geometry using Gaussian09 and overlay with crystallographic coordinates (RMSD <0.5 Å) .
Q. What are the implications of Fmoc group stability under varying pH conditions?
Methodological Answer: The Fmoc group is labile under basic conditions (pH >9), leading to premature deprotection. Stability assays show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
